1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
Description
1,5,5-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexane ring. The molecule contains a carbaldehyde functional group at position 3 and three methyl substituents at positions 1, 5, and 4. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the aldehyde group and enhanced lipophilicity from the methyl groups.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-11(2)5-4-10-8(6-11)9(7-14)12-13(10)3/h7H,4-6H2,1-3H3 |
InChI Key |
OOBOXLXBDJGZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NN2C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Addition and Condensation Reactions
The aldehyde group undergoes classic nucleophilic additions and condensations:
-
Hydrazone Formation :
Reaction with hydrazines produces hydrazone derivatives, which can cyclize under acidic or thermal conditions. For example, condensation with hydrazine hydrate in methanol yields fused pyrazole systems (e.g., pyrazoloquinazolinones) via intramolecular cyclization .Example :
-
Schiff Base Formation :
Primary amines react with the aldehyde to form Schiff bases. These intermediates are pivotal in synthesizing imine-linked heterocycles or coordination complexes .
Cross-Coupling and Functionalization
The indazole core and aldehyde group enable site-selective functionalization:
-
C–H Activation :
Palladium-catalyzed C–H arylation at position 6 of the indazole ring occurs in hexafluoroisopropanol (HFIP), producing aryl-substituted derivatives .Example :
-
Aldol Condensation :
Base-mediated condensation with ketones generates α,β-unsaturated aldehydes, useful for further cyclization .
Oxidation and Reduction Pathways
-
Oxidation :
The aldehyde oxidizes to a carboxylic acid using KMnO or CrO, yielding 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid . -
Reduction :
NaBH reduces the aldehyde to a primary alcohol, preserving the indazole framework.
Comparative Reactivity of Analogous Compounds
The methyl substituents influence steric and electronic effects:
Scientific Research Applications
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Medicine: Indazole derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Others may interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde with structurally related indazole and pyrazole derivatives, emphasizing functional group variations, similarity metrics, and key properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Functional Group Impact :
- The carbaldehyde group in the target compound distinguishes it from carboxylic acid derivatives (e.g., 32286-99-0, 1201-24-7), which exhibit higher polarity and acidity. Aldehydes are more reactive in nucleophilic additions, enabling applications in Schiff base synthesis or covalent inhibitor design.
- Ethyl esters (e.g., 792848-34-1) demonstrate reduced reactivity compared to aldehydes but greater metabolic stability, making them favorable in prodrug formulations .
Substituent Effects :
- The 1,5,5-trimethyl substitution in the target compound enhances steric bulk and lipophilicity compared to unsubstituted analogs like 2305-79-5. Methyl groups may also influence ring conformation and binding affinity in biological targets.
Similarity Scores :
- The highest similarity (0.87) is observed with 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (32286-99-0), reflecting shared core structure and substituent positions . Lower scores (e.g., 0.58 for ethyl esters) highlight functional group divergence.
Spectroscopic and Analytical Data :
- Carboxylic acid derivatives (e.g., 5932-32-1) show characteristic ESI-MS peaks at m/z 167.0 (M+H)+, whereas aldehydes would exhibit distinct IR stretches (~1700 cm⁻¹ for C=O) and NMR signals (δ 9-10 ppm for aldehyde protons) absent in the provided evidence .
Biological Activity
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a nitrogen-containing heterocyclic compound with a unique tetrahydroindazole structure. This compound has garnered attention for its potential biological activities and applications in pharmaceutical research. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 192.25 g/mol
- CAS Number : 2648948-49-4
Research indicates that 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde may exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of xanthine oxidase (XO), which is crucial in the management of gout and hyperuricemia .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activities. The structure-activity relationship (SAR) studies have indicated that modifications to the indazole framework can enhance cytotoxic effects against cancer cell lines .
Case Studies and Research Findings
- Xanthine Oxidase Inhibition : A study highlighted the effectiveness of related indazole derivatives in inhibiting XO activity. The most potent derivative exhibited an IC value of 3.5 nM . This suggests that 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde could be a lead compound for developing new XO inhibitors.
- Cytotoxicity Against Cancer Cells : In vitro evaluations have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells with minimal toxicity to normal cells. For example, derivatives showed significant cytotoxicity against HeLa cells while maintaining low cytotoxicity in non-cancerous cell lines .
- Leishmanicidal Activity : Compounds derived from similar structures have been tested for their leishmanicidal properties. These studies revealed that certain modifications could enhance activity against Leishmania species while exhibiting low toxicity to mammalian cells .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of structurally similar compounds:
| Compound Name | CAS Number | Biological Activity Description |
|---|---|---|
| 1-Methyl-1H-indazole-3-carboxylic acid | 50890-83-0 | Moderate XO inhibition; potential anti-inflammatory effects |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | 307313-03-7 | Exhibits anticancer activity; effective against specific tumor types |
| Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 802541-13-5 | Antimicrobial properties; potential use as an antibiotic |
Q & A
Basic: What are the established synthetic routes for 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde?
Methodological Answer:
The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. A common strategy is reductive cyclization using transition metal catalysts (e.g., Pd or Ru complexes) or catalyst-free N–N bond formation under acidic conditions . For the aldehyde functionalization, oxidation of primary alcohols (e.g., (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol) using MnO₂ in dichloromethane (DCM) at 25–50°C achieves high yields (~85%) . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioisomeric purity and aldehyde group presence .
Advanced: How can catalytic conditions be optimized to improve yield and regioselectivity?
Methodological Answer:
Optimization involves screening catalysts (e.g., Ru(bpp)(pydic) complexes) and solvents (e.g., DCM vs. aqueous systems) to balance steric and electronic effects. For example, using [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)] with hydrogen peroxide at 50°C increases oxidation efficiency to 70% . Kinetic studies (monitored by TLC or HPLC) and DFT calculations can identify transition states influencing regioselectivity in cyclization steps .
Basic: What spectroscopic and chromatographic methods validate the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.8–10.2 ppm) and quaternary carbons in the tetrahydroindazole core (δ ~150–160 ppm for C3) .
- IR Spectroscopy : A strong C=O stretch (~1646 cm⁻¹) and aldehyde C–H stretch (~2720 cm⁻¹) confirm functionality .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₁₆N₂O: 192.13 g/mol) and purity (>97%) .
Advanced: How can contradictory bioactivity data for indazole derivatives be resolved?
Methodological Answer:
Contradictions arise from variations in assay conditions (e.g., cell lines, concentration ranges) or substituent effects. To address this:
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., methyl groups at C1/C5) and testing against standardized assays (e.g., kinase inhibition or cytotoxicity) .
- Use meta-analysis of published data to identify trends (e.g., anti-inflammatory activity correlating with electron-withdrawing groups at C3) .
Basic: What pharmacological applications are associated with this compound?
Methodological Answer:
The tetrahydroindazole core is a scaffold for kinase inhibitors (e.g., anticancer agents targeting CDK or PKA) and anti-inflammatory modulators (e.g., COX-2 inhibition) . The aldehyde group enables further derivatization via Schiff base formation for prodrug design or metal chelation studies .
Advanced: What strategies address challenges in regioselective functionalization of the indazole core?
Methodological Answer:
- Directed C–H activation : Use Pd-catalyzed coupling to install substituents at C4/C7 positions without disrupting the aldehyde .
- Protecting group strategies : Temporarily mask the aldehyde with acetals during alkylation or acylation steps to prevent side reactions .
- Computational modeling : Predict reactivity using DFT to identify electron-deficient sites (e.g., C3 aldehyde as a directing group) .
Basic: How should stability studies be designed for this compound under experimental conditions?
Methodological Answer:
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>150°C typical for indazoles) .
- Light sensitivity : Store solutions in amber vials and monitor degradation via UV-Vis spectroscopy (λmax ~300 nm for aldehyde) .
- Hydrolytic stability : Test pH-dependent stability (e.g., aldehyde oxidation to carboxylic acid in basic buffers) using HPLC .
Advanced: How can computational tools predict solubility and bioavailability?
Methodological Answer:
- QSAR models : Use descriptors like LogP (~2.1), TPSA (~45 Ų), and GI absorption (moderate) to predict permeability .
- Molecular dynamics simulations : Simulate membrane partitioning (e.g., BBB penetration) based on alkyl substituent hydrophobicity .
- CYP450 inhibition assays : Screen for metabolic stability using liver microsomes and correlate with structural features (e.g., methyl groups reducing CYP3A4 affinity) .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Toxicity : Refer to GHS classification (e.g., H315/H319 for skin/eye irritation) and use PPE (gloves, goggles) .
- Spill management : Neutralize aldehydes with bisulfite solutions and absorb with inert materials (e.g., vermiculite) .
- Waste disposal : Incinerate in a licensed facility with NOx scrubbers to prevent aldehyde emissions .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
